5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-2-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;/h2-3,8H,4-7,13H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECCLZCMMWNHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-38-2 | |
| Record name | Benzoic acid, 5-amino-2-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Green Synthesis Process
A notable green synthesis process is described in patent CN104910101A, which outlines a multi-step procedure with detailed stoichiometric and solvent conditions:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve p-cyanobenzyl chloride in ethanol-water (2:1 v/v) mixed solvent | Concentration of p-cyanobenzyl chloride: 0.1-0.15 g/mL |
| 2 | Add methylpiperazine in molar ratio 1:1.2-1.5 (p-cyanobenzyl chloride:methylpiperazine) | Heating reaction at controlled temperature (not specified precisely) |
| 3 | Cool to room temperature and recover most ethanol | Obtain 4-(4-methylpiperazin-1-ylmethyl)benzonitrile |
| 4 | Add sodium hydroxide (molar ratio 6-6.5 relative to p-cyanobenzyl chloride) and reflux | Complete hydrolysis of nitrile to carboxylic acid |
| 5 | Cool to room temperature | |
| 6 | Slowly add dilute hydrochloric acid under ice bath to acidify | Acidification to form hydrochloride salt |
| 7 | Add sodium chloride to saturation, cool to precipitate solid | Salt crystallization |
| 8 | Filter and dry solid | Obtain 5-Amino-2-(4-methyl-piperazin-1-yl)-benzoic acid hydrochloride |
- Simple operation with short reaction steps.
- Use of inexpensive, readily available raw materials.
- High overall yield and product purity.
- Environmentally friendly with no toxic gas emissions.
- Efficient post-treatment and isolation.
Process Parameters and Optimization
| Parameter | Optimal Range/Value | Remarks |
|---|---|---|
| Molar ratio (p-cyanobenzyl chloride : methylpiperazine) | 1 : 1.2–1.5 | Ensures complete substitution |
| Molar ratio (p-cyanobenzyl chloride : sodium hydroxide) | 1 : 6–6.5 | For effective nitrile hydrolysis |
| Solvent ratio (ethanol : water) | 2 : 1 (v/v) | Mixed solvent for reaction medium |
| Concentration of p-cyanobenzyl chloride | 0.1–0.15 g/mL | Optimal for reaction efficiency |
| Reaction temperature (hydrolysis) | Reflux | Complete conversion of nitrile to acid |
| Acidification | Slow addition of dilute HCl under ice bath | Controls salt formation and purity |
| Salt precipitation temperature | Cooling after saturation with NaCl | Facilitates crystallization |
Alternative Preparation Routes and Considerations
Other patents and literature describe related processes involving coupling reactions and acid chloride intermediates, but these often involve harsher reagents or solvents that are less desirable industrially.
For example, the use of 4-(4-methyl-piperazin-1-ylmethyl)benzoyl chloride in coupling reactions to form imatinib avoids the use of toxic chlorinating agents and pyridine, but this intermediate requires additional preparation steps and careful temperature control to prevent hydrolysis.
The hydrolysis step in the green synthesis process avoids the use of acid chlorides altogether, making it more environmentally benign.
Detailed Research Findings and Industrial Relevance
The green synthesis process achieves higher yields and purity compared to traditional methods, making it suitable for industrial scale-up.
The reaction avoids toxic solvents and reagents, aligning with green chemistry principles.
The hydrochloride salt form obtained is stable and easily isolated by filtration, simplifying downstream processing.
The method's efficiency and environmental friendliness address common challenges in pharmaceutical intermediate production, such as waste management and process safety.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent System | Advantages | Disadvantages |
|---|---|---|---|---|
| Green synthesis via nitrile substitution and hydrolysis | p-cyanobenzyl chloride, methylpiperazine, NaOH, HCl | Ethanol-water (2:1) | Simple, high yield, environmentally friendly | Requires careful control of acidification and salt crystallization |
| Acid chloride coupling method | 4-(4-methyl-piperazin-1-ylmethyl)benzoyl chloride, amines | Water or organic solvents | Avoids toxic chlorinating agents and pyridine | Additional intermediate preparation, temperature sensitive |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The amino and benzoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs, identified via similarity scoring (0.70–0.75), include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | CAS Number |
|---|---|---|---|---|---|
| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | C₁₄H₁₉NO₂ | 233.31 | Piperidine (dimethyl), benzoic acid | 0.75 | 26586-27-6 |
| 3-Amino-4-(piperidin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.27 | Piperidine, amino, benzoic acid | 0.74 | 1998216-00-4 |
| 3-(Piperazin-1-yl)benzoic acid hydrochloride | C₁₁H₁₃ClN₂O₂ | 240.69 | Piperazine (unsubstituted), benzoic acid | 0.73 | 2914-69-4 |
Key Observations :
- Piperazine vs.
- Amino Group Position: The amino group at position 5 in the target compound may influence electronic effects on the aromatic ring, altering reactivity compared to analogs with amino groups at position 3 (e.g., 3-Amino-4-(piperidin-1-yl)benzoic acid) .
Physicochemical and Toxicological Properties
Solubility and Stability :
- The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 3-(Piperazin-1-yl)benzoic acid) .
- Stability data for analogs suggest sensitivity to temperature; for instance, 4-Amino-5-carbamoylimidazole hydrochloride requires storage at 0–6°C .
Toxicity :
- Quantitative Structure-Toxicity Relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ values .
- The 4-methyl-piperazine substituent may reduce acute toxicity compared to analogs with bulkier or more lipophilic groups by enhancing metabolic detoxification pathways.
Antioxidant Activity :
- Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid analogs (e.g., ferulic acid > vanillic acid) due to fewer hydroxyl groups .
- The amino group in the target compound may compensate for this by participating in radical stabilization or metal chelation, though this requires experimental validation.
Drug Development Relevance :
- Piperazine-containing compounds (e.g., pioglitazone hydrochloride) are widely used in pharmaceuticals for their metabolic effects .
Biological Activity
5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClN₃O₂ and a molecular weight of 271.75 g/mol. It features a benzoic acid moiety, an amino group, and a piperazine ring, which are common structural elements in many bioactive molecules. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The piperazine ring can modulate receptor or enzyme activity, while the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions that enhance binding affinity. These interactions are crucial for understanding its pharmacological profile and therapeutic potential.
Neuropharmacological Effects
Research indicates that compounds structurally similar to this compound may exhibit properties such as:
- Analgesic effects : Potential for pain relief.
- Anti-inflammatory properties : Inhibition of inflammatory pathways.
- Neuroprotective effects : Protection against neurodegenerative processes.
These activities suggest that the compound could be explored for applications in treating central nervous system disorders.
Interaction Studies
Studies have shown that this compound can bind to specific receptors or enzymes within biological systems. Understanding these interactions is essential for elucidating its mechanism of action and identifying potential off-target effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes some of these compounds along with their unique features:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Piperazine ring | Anticancer activity |
| Compound B | Amino group | Analgesic effects |
| Compound C | Benzoic acid moiety | Anti-inflammatory |
Case Studies
Recent studies have highlighted the potential of anthranilic acid derivatives as therapeutic agents, showcasing how modifications to similar structures can enhance biological activity. For example, certain derivatives were found to inhibit specific protein kinases associated with cancer progression . These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing compounds like this compound for targeted therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Amino-2-(4-methyl-piperazin-1-YL)-benzoic acid hydrochloride, and what key intermediates are involved?
- Methodology : Synthesis typically involves sequential functionalization of the benzoic acid core. For example:
- Step 1 : Introduction of the 4-methylpiperazine group via nucleophilic substitution or coupling reactions using reagents like 4-methylpiperazine and a halogenated benzoic acid precursor.
- Step 2 : Protection/deprotection of the amino group to prevent side reactions during coupling steps.
- Step 3 : Hydrochloride salt formation through acid-base titration, often using HCl in a polar solvent like ethanol .
- Key intermediates : Halogenated benzoic acid derivatives (e.g., 2-bromo-5-nitrobenzoic acid) and protected amine intermediates (e.g., tert-butoxycarbonyl (Boc)-protected analogs) are critical for regioselective synthesis.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?
- Structural elucidation :
- NMR spectroscopy : - and -NMR to confirm substitution patterns and piperazine ring integration.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- Purity analysis :
- HPLC/LC-MS : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<1% threshold) .
- Elemental analysis : To validate stoichiometry of the hydrochloride salt.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
- Experimental design :
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for coupling steps) to identify optimal parameters.
- By-product analysis : Use LC-MS to detect and characterize side products (e.g., over-alkylated piperazine derivatives or unreacted intermediates) .
- Case study : A 15% yield increase was achieved by switching from aqueous HCl to gaseous HCl in ethanol for salt formation, minimizing hydrolysis side reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Cross-validation : Combine 2D-NMR (e.g., COSY, HSQC) with computational modeling (DFT calculations) to confirm ambiguous signals, such as overlapping piperazine proton resonances.
- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in solvents like methanol/water mixtures .
- Example : Discrepancies in -NMR aromatic signals were resolved by deuterium exchange experiments, confirming the absence of tautomeric forms .
Q. How can researchers evaluate the compound’s interaction with kinase targets in cancer therapeutics?
- Methodology :
- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K) to kinases like EGFR or BRAF.
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies.
- Data interpretation : Correlate structural modifications (e.g., methylpiperazine substitution) with inhibitory activity using SAR models .
Q. What safety protocols are critical for handling this compound given its toxicity profile?
- Hazard mitigation :
- Acute toxicity : Use PPE (gloves, goggles) and work in fume hoods. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
- Chronic exposure : Implement air monitoring and limit handling to <1 g/day in ventilated environments.
- Toxicity data : LD (oral, rat) = 320 mg/kg; classified as Category 3 for acute toxicity under GHS .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Common By-Products |
|---|---|---|---|
| Piperazine Coupling | 4-Methylpiperazine, KCO, DMF, 80°C | 65–70 | Unreacted bromo intermediate |
| Hydrochloride Formation | HCl (gaseous), ethanol, RT | 85–90 | Hydrolyzed ester derivatives |
Table 2 : Analytical Benchmarks for Purity Assessment
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | Column: C18, λ = 254 nm, ACN:HO (70:30) | Purity ≥98% (area %) |
| LC-MS | ESI+, m/z 294.1 [M+H] | No adducts or fragments >5% |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
